molecular formula C13H13NO B5696729 3-Allyl-2-methylquinolin-4(1H)-one CAS No. 1207-74-5

3-Allyl-2-methylquinolin-4(1H)-one

Cat. No. B5696729
CAS RN: 1207-74-5
M. Wt: 199.25 g/mol
InChI Key: DFPJMRVOZFONNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allylated quinolines, including compounds like 3-allyl-2-methyl-4-quinolinol, involves various strategies, one of which includes the palladium-catalyzed cyclization-allylation of azides and allyl methyl carbonate. This method has been shown to effectively produce allyl- and diallyl-substituted quinolines/isoquinolines, depending on different substituent groups at specific positions on the ring (Luo et al., 2015). Additionally, the Claisen rearrangement of allyl ethers of 2-methyl-4-quinolinol has been explored, yielding ortho-Claisen rearrangement products and highlighting the thermal rearrangement capabilities of such ethers (Makisumi, 1964).

Molecular Structure Analysis

The structural analysis of 3-allyl-2-methyl-4-quinolinol and related compounds has been facilitated by spectroscopic and computational studies. Investigations into the molecular geometry and vibrational wavenumbers using density functional theory (DFT) have provided insights into the stability of monomeric and dimeric conformations, highlighting the significance of hydrogen bonding and the electronic properties of the molecule (Pourmousavi et al., 2016).

Chemical Reactions and Properties

3-Allyl-2-methyl-4-quinolinol undergoes various chemical reactions, demonstrating a rich chemistry that includes allylation, Claisen rearrangement, and cyclization processes. For instance, the allylation of quinoline with allyl carbonate and allyl alcohol catalyzed by Cp*Co(III) has been shown to proceed via β-oxygen and β-hydroxy elimination, indicating the versatility of this compound in undergoing selective chemical transformations (Kalsi et al., 2016).

Physical Properties Analysis

The physical properties of 3-allyl-2-methyl-4-quinolinol derivatives, such as photoluminescence, electroluminescence, and thermal properties, have been correlated with their chemical structure. Specifically, methylation of the quinolinol ligand affects its photoluminescence quantum efficiency and thermal properties, suggesting potential applications in electroluminescent devices (Sapochak et al., 2001).

Chemical Properties Analysis

The chemical properties of 3-allyl-2-methyl-4-quinolinol are influenced by its ability to participate in various reactions, including ring-closure reactions leading to diverse and unexpected products. These reactions highlight the compound's reactivity and potential for generating novel structures with interesting chemical properties (Luque et al., 2016).

Scientific Research Applications

MMV006913 has been extensively studied for its potential use in treating babesiosis, a tick-borne parasitic disease. It has shown a highly inhibitory effect against the in vitro growth of Babesia divergens, with an IC50 value of 1 nanomolar and the highest selectivity index of 32,000 .

Chemical Reactions Analysis

MMV006913 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of MMV006913 involves the inhibition of key enzymes and pathways essential for the survival and replication of Babesia divergens. The compound targets specific molecular pathways, disrupting the parasite’s metabolic processes and leading to its death .

Comparison with Similar Compounds

properties

IUPAC Name

2-methyl-3-prop-2-enyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-3-6-10-9(2)14-12-8-5-4-7-11(12)13(10)15/h3-5,7-8H,1,6H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPJMRVOZFONNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354746
Record name GNF-Pf-3982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207-74-5
Record name GNF-Pf-3982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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